2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide
Description
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4OS3/c1-11-6-2-3-7-12(11)16-21-22-17(26-16)20-15(23)10-24-18-19-13-8-4-5-9-14(13)25-18/h2-9H,10H2,1H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRBMVWJKYUHARH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(S2)NC(=O)CSC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps. One common method includes the reaction of 2-mercaptobenzothiazole with an appropriate acylating agent to form the intermediate compound. This intermediate is then reacted with 5-(2-methylphenyl)-1,3,4-thiadiazole-2-amine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfur atom in the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or amines .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that benzothiazole derivatives exhibit significant antimicrobial properties. The compound has been studied for its effectiveness against a range of bacterial strains. For instance, derivatives containing the benzothiazole moiety have shown promising results as antibacterial agents due to their ability to inhibit bacterial growth through various mechanisms, including disruption of cell wall synthesis and interference with metabolic pathways .
Anticancer Potential
The anticancer properties of benzothiazole derivatives are well-documented. Studies have demonstrated that compounds similar to 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide can induce apoptosis in cancer cells. This is particularly relevant in the context of neurodegenerative diseases complicated by depression, where such compounds have been explored as potential multi-target-directed ligands for therapeutic applications .
Neuroprotective Effects
Given the increasing prevalence of neurodegenerative diseases, the neuroprotective effects of benzothiazole derivatives are a focal point in current research. Compounds like 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide may offer protective benefits against oxidative stress and neuronal cell death, making them candidates for further development in treating conditions such as Alzheimer's disease .
Biological Studies
Enzyme Inhibition Studies
Benzothiazole derivatives have been extensively studied for their interaction with various enzymes. The compound has been evaluated for its inhibitory effects on monoamine oxidase and cholinesterase enzymes, which are crucial in neurotransmitter metabolism and have implications for treating neurodegenerative disorders . These studies highlight the potential role of the compound in modulating neurotransmitter levels and improving cognitive function.
Pharmacological Investigations
The pharmacological profile of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide includes investigations into its anti-inflammatory properties. Research suggests that this compound can modulate inflammatory pathways and could be beneficial in treating inflammatory diseases .
Industrial Applications
Synthesis of New Materials
In industrial chemistry, the synthesis of complex molecules often involves benzothiazole derivatives due to their versatile reactivity. 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide can serve as a precursor for developing new materials or as a building block in organic synthesis .
Agricultural Uses
There is emerging interest in using benzothiazole derivatives as agrochemicals due to their antifungal and herbicidal properties. The compound's ability to act against plant pathogens suggests potential applications in crop protection strategies .
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Physicochemical Properties
The compound’s structural uniqueness lies in the 2-methylphenyl substituent on the 1,3,4-thiadiazole ring. Key analogues and their distinguishing features are summarized below:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Substituent Position : The 2-methylphenyl group in the target compound contrasts with 3-methylphenyl in , demonstrating how positional isomerism alters molecular recognition.
- Electron-Withdrawing Groups : Analogues with chlorophenyl (e.g., compound 3 in ) or nitrobenzothiazole (compound 8 in ) exhibit enhanced Akt inhibition (86–92% inhibition), attributed to π-π interactions and hydrogen bonding .
- Thioether Linkages : Ethylthio (5g, ) and benzylthio () substituents modulate lipophilicity, influencing bioavailability.
Biological Activity
The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide is a synthetic derivative that incorporates both benzothiazole and thiadiazole moieties, known for their diverse biological activities. This article explores the biological activity of this compound, emphasizing its potential as an anticancer agent and its mechanisms of action.
Chemical Structure
The molecular formula of the compound is , and its structure includes:
- A benzothiazole ring that contributes to its pharmacological properties.
- A thiadiazole segment which is often associated with anticancer and antimicrobial activities.
- An acetamide functional group that may enhance solubility and bioavailability.
Synthesis
The synthesis of this compound typically involves the reaction of benzothiazole thiol with 2-methylphenyl carbamic chloride in refluxing ethanol. The resulting product can be purified through crystallization techniques, yielding suitable crystals for structural analysis via X-ray diffraction .
Anticancer Properties
Research indicates that derivatives of thiadiazoles exhibit significant anticancer activity. For instance:
- Compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell proliferation, such as inosine monophosphate dehydrogenase (IMPDH) and topoisomerase II , which are crucial for DNA replication .
- The compound's structural features allow it to interact with various biological targets, including kinases involved in tumorigenesis.
Case Study: Cytotoxicity Evaluation
In vitro studies have demonstrated that related thiadiazole compounds induce apoptosis in cancer cell lines. For example:
- A series of 1,3,4-thiadiazole derivatives showed increased apoptotic rates in MCF-7 breast cancer cells after 48 hours of exposure, indicating their potential as effective anticancer agents .
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide | MCF-7 | 0.28 | Induces apoptosis |
| Thiadiazole derivative X | A549 | 0.52 | Inhibits topoisomerase II |
Antimicrobial Activity
The benzothiazole moiety is known for its antimicrobial properties. Studies on similar compounds have indicated moderate to good activity against Mycobacterium tuberculosis and other bacterial strains . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Structure-Activity Relationship (SAR)
The biological activity of thiadiazole derivatives is significantly influenced by their substituents:
- Electron-withdrawing groups on the phenyl ring enhance anticancer activity.
- The presence of sulfur atoms in the structure contributes to improved interaction with biological targets due to their ability to form coordinate bonds.
Q & A
Q. What synthetic strategies are commonly employed to prepare 1,3,4-thiadiazole derivatives like this compound?
The compound can be synthesized via a two-step procedure:
- Step 1 : Heterocyclization of acylated thiosemicarbazides with carbon disulfide to form 5-amino-1,3,4-thiadiazole-2-thiol intermediates.
- Step 2 : Alkylation of the thiol group using halogenated reagents (e.g., bromoacetophenone) to introduce the benzothiazole and substituted phenyl moieties . Characterization typically involves elemental analysis, ¹H NMR, IR spectroscopy, and TLC for purity verification .
Q. How are spectral techniques (NMR, IR) used to confirm the structure of this compound?
- ¹H NMR : Signals for aromatic protons (δ 7.2–8.0 ppm), methyl groups (δ 2.3–2.5 ppm), and sulfanyl-linked CH₂ (δ 4.8–5.0 ppm) are critical. For example, a singlet at δ 4.81 ppm confirms the CH₂ group in 2-(5-amino-1,3,4-thiadiazol-2-ylthio)-1-phenylethanone derivatives .
- IR : Peaks near 1650–1680 cm⁻¹ indicate C=O stretching in the acetamide group, while 3200–3400 cm⁻¹ corresponds to NH stretches .
Q. What biological activities are associated with structurally similar thiadiazole and benzothiazole derivatives?
Analogous compounds exhibit anticonvulsant, anticancer, and antimicrobial properties. For instance, 5-R-carbonylamino-1,3,4-thiadiazol-2-yl-sulfanyl-acetic acid derivatives show promise in preclinical studies for epilepsy and tumor models .
Advanced Research Questions
Q. How can researchers optimize reaction yields during the alkylation step of thiadiazole intermediates?
- Solvent selection : Absolute ethanol or DMF improves solubility of intermediates.
- Stoichiometry : A 1.2:1 molar ratio of alkylating agent to thiadiazole thiol minimizes side reactions .
- Temperature control : Reflux conditions (e.g., 90°C for 3 hours) enhance reactivity without decomposition . Discrepancies in yields (e.g., 70–90%) may arise from trace moisture or incomplete purification .
Q. What computational methods are recommended to predict reactivity or design derivatives of this compound?
- Quantum chemical calculations : Use density functional theory (DFT) to model reaction pathways and transition states.
- Reaction path search algorithms : Tools like GRRM or SCINE facilitate identification of low-energy pathways for heterocyclization and alkylation .
- Machine learning : Train models on existing thiadiazole datasets to predict optimal substituents for enhanced bioactivity .
Q. How should contradictory biological activity data (e.g., varying IC₅₀ values across studies) be analyzed?
- Assay standardization : Compare protocols for cell lines (e.g., HepG2 vs. MCF-7), incubation times, and compound solubility.
- Structural analogs : Evaluate minor substitutions (e.g., methyl vs. chloro groups) that alter lipophilicity or binding affinity .
- Meta-analysis : Use tools like ChemOffice or PubChem to aggregate data and identify trends in structure-activity relationships (SAR) .
Q. What strategies resolve discrepancies in spectral data interpretation for thiadiazole-acetamide hybrids?
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions caused by substituted phenyl rings .
- X-ray crystallography : Confirm molecular geometry, as seen in studies of N-(2-chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide derivatives .
- High-resolution mass spectrometry (HRMS) : Verify molecular formulas when elemental analysis results are ambiguous .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
